molecular formula C20H23ClN4O2 B2455569 N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034284-76-7

N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2455569
CAS No.: 2034284-76-7
M. Wt: 386.88
InChI Key: PTZBRCNQVGGSHW-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative by reacting pyridine with piperidine under controlled conditions.

    Chlorobenzylation: The piperidine derivative is then reacted with 4-chlorobenzyl chloride in the presence of a base to form the N-(4-chlorobenzyl) derivative.

    Oxalamide Formation: The final step involves the reaction of the N-(4-chlorobenzyl) derivative with oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Materials Science: It is explored for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c21-17-5-3-15(4-6-17)12-23-19(26)20(27)24-13-16-7-10-25(11-8-16)18-2-1-9-22-14-18/h1-6,9,14,16H,7-8,10-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZBRCNQVGGSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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